molecular formula C8H5ClO2 B090667 4-Formylbenzoyl chloride CAS No. 16173-52-7

4-Formylbenzoyl chloride

Cat. No. B090667
CAS RN: 16173-52-7
M. Wt: 168.57 g/mol
InChI Key: FYDIVWLLJXNXCE-UHFFFAOYSA-N
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Description

4-Formylbenzoyl chloride is a chemical compound that has been studied for its reactivity and potential applications in various fields of chemistry. It is known for its ability to participate in selective reactions with different reagents, which makes it a valuable compound for synthetic chemistry.

Synthesis Analysis

The synthesis of derivatives from 4-formylbenzoyl chloride has been explored in several studies. For instance, the compound has been used to react with benzylic Wittig reagents to yield products derived from selective attack at the formyl group. This reaction has been shown to produce yields ranging from 40-60% . Additionally, a two-dimensional barium(II) coordination polymer was synthesized using 4-formylbenzoic acid, which is closely related to 4-formylbenzoyl chloride, by reacting with barium carbonate .

Molecular Structure Analysis

The molecular structure of compounds related to 4-formylbenzoyl chloride has been determined using various analytical techniques. For example, the structure of a new 4-ferrocenylbenzoyl chloride-bonded stationary phase for high-performance liquid chromatography (HPLC) was characterized by infrared spectroscopy, elemental analysis, and thermogravimetric analysis . Single crystal X-ray diffraction data was used to determine the molecular structure of a compound synthesized from 4-methylbenzoyl chloride .

Chemical Reactions Analysis

4-Formylbenzoyl chloride has been shown to participate in a variety of chemical reactions. The selective reactions with α-aryl Wittig reagents are a notable example, demonstrating the compound's reactivity with the formyl moiety . Furthermore, the creation of a new stationary phase for HPLC indicates the compound's utility in forming materials with specific chromatographic properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of materials derived from 4-formylbenzoyl chloride have been evaluated in different studies. The new 4-ferrocenylbenzoyl chloride-bonded stationary phase exhibited various interactions with solutes, such as hydrophobic, hydrogen bonding, π-π, dipole-dipole, and charge-transfer interactions, which are crucial for its performance in chromatography . The barium(II) coordination polymer based on 4-formylbenzoic acid showed blue fluorescent emission in the solid state at room temperature, indicating interesting photophysical properties .

Scientific Research Applications

  • Selective Reactions with α-Aryl Wittig Reagents : A study by Wätjen, Dahl, and Buchardt (1983) explored the selective reactions of benzylic Wittig reagents with 4-formylbenzoyl chloride, demonstrating selective attack at the formyl group of 4-formylbenzoyl chloride (Wätjen, Dahl, & Buchardt, 1983).

  • Enhancing LC–MS Detection of Estrogens : Higashi et al. (2006) investigated using 4-formylbenzoyl chloride in a derivatization method to increase detection responses of estrogens in biological fluids when using liquid chromatography–mass spectrometry (Higashi et al., 2006).

  • Cyclization Studies : Mendenhall et al. (1994) investigated the cyclization of the 2-formylbenzoyl radical, suggesting that rotation of the formyl group may be a rate-limiting step in this process (Mendenhall et al., 1994).

  • Phase Transfer Catalysis : Lu (2014) studied the use of benzyl triethyl ammonium chloride as a phase transfer catalyst for synthesizing derivatives of 4-formylbenzoyl chloride (Lu, 2014).

  • Nickel(II) Selective Potentiometric Sensor : Gupta et al. (2000) explored the use of a compound related to 4-formylbenzoyl chloride for preparing membrane electrodes selective to nickel ions (Gupta et al., 2000).

  • Synthesis and Antimicrobial Activity : Kardile and Kalyane (2010) explored the synthesis of thiomorpholine derivatives using a process that involved the treatment of an acid with thionyl chloride to yield a compound related to 4-formylbenzoyl chloride (Kardile & Kalyane, 2010).

  • Tracing Crystallization Pathways : Dikundwar and Row (2014) studied the crystallization pathway of a related compound, 4-fluorobenzoyl chloride, which may provide insights into the behavior of 4-formylbenzoyl chloride (Dikundwar & Row, 2014).

properties

IUPAC Name

4-formylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClO2/c9-8(11)7-3-1-6(5-10)2-4-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYDIVWLLJXNXCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00497638
Record name 4-Formylbenzoyl chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Formylbenzoyl chloride

CAS RN

16173-52-7
Record name 4-Formylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00497638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-formylbenzoyl chloride
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Synthesis routes and methods I

Procedure details

To a thin suspension of 4-carboxybenzaldehyde (600 g, 3.92 mol) in tetrahydrofuran (2664 g, 36.57 mol) was added dimethylformadehyde (11.48 g, 0.16 mol) and the reaction mixture was cooled to 0-5° C. with an ice bath. The reaction mixture was then stirred at 0° C. while oxalyl chloride (608.69 g, 4.70 mol) was added slowly. The reaction mixture was stirred until it was deemed complete by 1HNMR to yield the title compound. The reaction mixture was used in the next step without further manipulation.
Quantity
600 g
Type
reactant
Reaction Step One
Quantity
2664 g
Type
reactant
Reaction Step One
Quantity
608.69 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A suspension of (chloromethylene)dimethylammonium chloride (Vilsmeier Reagent; 37.7 g, 0.280 mol) in CH2Cl2 (300 mL) at 0° C. was treated with 4-carboxybenzaldehyde (40.0 g, 267 mmol) in one portion. The reaction mixture was stirred at 0° C. for 30 min, then at room temperature for 2 h. HPLC analysis of an aliquot of the reaction mixture quenched into MeOH indicated consumption of 4-carboxybenzaldehyde. The reaction mixture was filtered through a medium porosity glass frit. The filtrate, containing the title compound, was stored at 0° C., and used in the next step without further manipulation.
Quantity
37.7 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of 4-carboxybenzaldehyde (30.0 g, 0.200 mol) in toluene (300 mL) was treated with thionyl chloride (28.6 g, 0.240 mol) and DMF (1.0 mL). The reaction mixture was heated at 100° C. for 2 h, during which time the solids dissolved to yield a pale yellow colored solution. The reaction mixture was cooled to 0° C. to yield a solution of the title compound in toluene, which was used without further manipulation.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
28.6 g
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

In a suspension of 1.00 g of 4-formyl benzoic acid in 15 ml of benzene, 0.87 g of thionyl chloride and 2 drops of N,N-dimethylformamide were added, and stirred under reflux with heat for 2 hours. After the completion of the reaction, the reaction mixture was left and cooled to room temperature, and the solvent was distilled off under reduced pressure to obtain 1.14 g of crude 4-formyl benzoic acid chloride as white crystal. In a solution of 0.66 g of 2,2,2-trifluoroethylamine and 0.81 g of triethylamine in 6 ml of chlororform, the solution of 1.14 g of the crude 4-formyl benzoic acid chloride in 6 ml of chloroform was added dropwise under cooling with ice and with stirring, after the completion of the addition dropwise, continued to stir at room temperature for further 18 hours. After the completion of the reaction, the reaction mixture was added in 30 ml of water, extracted with chloroform (20 ml×3). The organic phase was washed with water, dried over anhydrous sodium sulfate, the solvent was distilled off under reduced pressure, the residual solid was washed with hexane to obtain 1.32 g of the aimed product as white crystal.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.87 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Synthesis routes and methods V

Procedure details

Commercially available 4-formylbenzoic acid (5.0 g, 33.3 mmol) was dissolved in a mixture of anhydrous tetrahydrofuran (100 ml) and anhydrous N,N-dimethylformamide (1 ml) and the mixture was cooled with stirring to 0° C. To the resulting mixture was added dropwise oxalyl chloride (3.8 ml, 43.3 mmol). The mixture was stirred at room temperature for 30 minutes and then at 40° C. for 20 minutes. The reaction mixture was concentrated under reduced pressure and then in vacuo to afford 4-formylbenzoyl chloride. 4-(2,2,3,3-Tetrafluoropropoxy)aniline (646 mg, 2.9 mmol), described in Chem. Pharm. Bull., 44 (2), 314 (1996), and N,N-diisopropylethylamine (1.21 ml, 7.0 mmol) were dissolved in anhydrous tetrahydrofuran (8 ml) and the mixture was cooled to 0° C. with stirring. To the resulting mixture was added dropwise a solution of 4-formylbenzoyl chloride (561 mg, 3.33 mmol) obtained above in anhydrous tetrahydrofuran (2 ml). This mixture was stirred at room temperature for 17 hours and then at 40° C. for 20 minutes. At the end of this time, saturated aqueous sodium hydrogencarbonate solution was added to the reaction mixture in an ice bath and the mixture was partitioned between ethyl acetate and water. The organic layer was washed sequentially with 0.5N hydrochloric acid, saturated aqueous sodium hydrogencarbonate solution, water, and saturated aqueous sodium chloride solution, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The crystalline residue was recrystallized from a mixture of ethyl acetate and hexane to give 4-formyl-4′-(2,2,3,3-tetrafluoropropoxy)benzanilide (634 mg, yield 62%) as pale yellow crystals.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
3.8 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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